Product packaging for Lovastatin Dimer(Cat. No.:CAS No. 149756-62-7)

Lovastatin Dimer

Cat. No.: B601721
CAS No.: 149756-62-7
M. Wt: 809.08
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lovastatin Dimer, also known as Lovastatin EP Impurity D, is a fully characterized chemical compound certified for use as an analytical reference standard. This high-purity material is essential for quality control and assurance in pharmaceutical research and development, specifically for the analysis of the drug substance Lovastatin, a potent hypercholesterolemic agent. Its primary application is in analytical method development, validation, and routine quality testing to identify and quantify the dimeric impurity in Lovastatin and its formulations, including extended-release tablets. This ensures that the pharmaceutical products meet stringent regulatory requirements for purity and safety. The compound is supplied with comprehensive analytical data to ensure traceability and compliance with pharmacopeial standards. Lovastatin is a statin medication produced by fermentation using various filamentous fungi such as Aspergillus terreus . It acts by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is the rate-limiting step in cholesterol biosynthesis. As a key impurity, the monitoring and control of this compound during the manufacturing and storage of Lovastatin are critical. Forced degradation studies of Lovastatin have confirmed that this impurity is a relevant degradant, and its separation from other process-related impurities is necessary for accurate HPLC analysis. This reference standard is intended for use by researchers in quality control laboratories and analytical development departments to maintain the highest standards in pharmaceutical science. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H72O10 B601721 Lovastatin Dimer CAS No. 149756-62-7

Properties

IUPAC Name

[(4R)-2-[2-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O10/c1-9-29(5)47(53)57-41-21-27(3)19-33-13-11-31(7)39(45(33)41)17-15-35(49)23-36(50)24-43(51)56-38-25-37(55-44(52)26-38)16-18-40-32(8)12-14-34-20-28(4)22-42(46(34)40)58-48(54)30(6)10-2/h11-14,19-20,27-32,35-42,45-46,49-50H,9-10,15-18,21-26H2,1-8H3/t27-,28-,29-,30-,31-,32-,35+,36+,37?,38+,39-,40-,41-,42-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGUDHDMNATZDU-CRMSOXFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)CC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)[C@@H](C)CC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857919
Record name PUBCHEM_71749741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149756-62-7
Record name PUBCHEM_71749741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery and Isolation Research Perspectives on Lovastatin Dimer

Identification of Lovastatin (B1675250) Dimer in Natural Product Isolations

The lovastatin dimer, a molecule with the chemical formula C₄₈H₇₂O₁₀, is primarily recognized as a process-related impurity that arises during the production of lovastatin from fungal fermentation. pharmaffiliates.compharmaffiliates.com While not typically a target molecule for discovery, its identification is a critical aspect of quality control in the pharmaceutical manufacturing of statins. It is often referred to as Lovastatin Impurity D. pharmaffiliates.com The discovery of this dimer is intrinsically linked to the extensive analysis of fermentation broths of fungi, most notably Aspergillus terreus, the primary commercial source of lovastatin. engineering.org.cnijbbku.com It can form both during the fermentation itself and during downstream processing steps, such as the acid-catalyzed lactonization of lovastatin's hydroxy acid form. researchgate.net

The identification of known compounds like the this compound in complex fungal extracts is achieved through a process called dereplication. This strategy aims to rapidly identify previously characterized metabolites to avoid their redundant isolation and focus on novel structures. vdoc.pub Modern dereplication relies heavily on hyphenated analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). pjps.pknih.gov

Initial screening of fungal culture extracts, such as those from Aspergillus terreus, often involves high-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector. researchgate.netusp.org This provides retention time and UV-visible spectral data for the various components. Lovastatin and its related compounds, including the dimer, share a characteristic chromophore, exhibiting a UV absorption maximum around 238 nm. usp.orgnih.gov

For more definitive identification, high-resolution mass spectrometry (HRMS) is employed. This technique provides a highly accurate mass measurement, which is a critical first indicator of a dimeric structure. The expected molecular weight of the this compound (approx. 809.08 g/mol ) is nearly double that of the lovastatin monomer (approx. 404.54 g/mol ), providing a strong clue to its identity. pharmaffiliates.com Tandem mass spectrometry (MS/MS) further aids in dereplication by generating fragmentation patterns that can be compared to those of known standards or spectral libraries. ingentaconnect.comrsc.org The fragmentation of the dimer can be compared with that of the lovastatin monomer to confirm a structural relationship. rsc.orgrroij.com

Table 1: Dereplication Techniques for Fungal Metabolites

Technique Information Provided Application in Dimer Identification
HPLC-PDA Retention Time, UV-Vis Spectrum Preliminary detection based on characteristic UV absorbance (≈238 nm) and specific retention time relative to lovastatin. usp.orgnih.gov
LC-MS Molecular Weight, Fragmentation Pattern Provides molecular ion peak confirming the dimeric mass (≈809 g/mol ). pharmaffiliates.comingentaconnect.com
HRMS High-Accuracy Molecular Formula Determines the exact elemental composition (C₄₈H₇₂O₁₀), distinguishing it from other co-eluting impurities.

| MS/MS | Structural Fragmentation Data | Compares fragmentation patterns with the lovastatin monomer to confirm a shared structural core. ingentaconnect.comrsc.org |

The isolation of the this compound presents significant challenges, primarily due to its low natural abundance in fermentation broths compared to the parent compound, lovastatin. nih.gov Fermentation processes are optimized for maximum lovastatin yield, not for the production of minor related metabolites. engineering.org.cnijpsonline.com Consequently, the dimer often exists at concentrations that are a small fraction of the main product, making its purification difficult.

A primary strategy for isolating low-abundance metabolites is the use of preparative high-performance liquid chromatography (prep-HPLC). researchgate.netgoogle.com This technique is employed after initial extraction and concentration steps. Often, batches of lovastatin that are found to be particularly rich in the dimer impurity are used as the starting material for isolation. researchgate.net The process involves repeated chromatographic runs to enrich and eventually isolate a pure fraction of the dimer for subsequent structural confirmation.

Another challenge is the chemical similarity between the dimer and the lovastatin monomer. Both molecules possess similar functional groups and polarities, which can lead to co-elution in chromatographic systems if the separation method is not sufficiently optimized. usp.orgingentaconnect.com Developing a robust separation method with high resolving power is therefore essential for obtaining the dimer in a pure form.

Table 2: Strategies for Isolating Low-Abundance Metabolites

Strategy Description Relevance to this compound
Enrichment Processing large volumes of fermentation broth or selecting batches with higher impurity levels. Increases the starting concentration of the dimer, making subsequent purification steps more feasible. researchgate.net
Preparative HPLC A scaled-up version of analytical HPLC designed to purify larger quantities of a specific compound. The primary method for isolating the this compound from complex mixtures containing the high-abundance monomer. researchgate.netgoogle.com

| Method Optimization | Fine-tuning chromatographic parameters (e.g., mobile phase composition, gradient, column chemistry). | Crucial for achieving baseline separation between the dimer, lovastatin, and other structurally similar impurities. usp.orgingentaconnect.com |

Methodologies for Screening and Dereplication in Fungal Cultures

Characterization Techniques for Establishing Dimer Presence (Pre-structural elucidation)

Before undertaking a full structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, several analytical methods can provide strong preliminary evidence for the presence of a dimeric compound like the this compound.

Mass spectrometry (MS) is the most powerful tool for providing early indications of dimerization. When a fungal extract is analyzed by LC-MS, the appearance of a prominent ion with a mass-to-charge ratio (m/z) corresponding to the mass of two lovastatin units is a direct and compelling indicator. For the this compound, an ion peak around m/z 809 or its adducts (e.g., [M+H]⁺ at 810, [M+Na]⁺ at 832) immediately suggests a dimeric structure. pharmaffiliates.comingentaconnect.com Comparing this to the molecular ion of lovastatin (m/z 404.5) within the same analytical run strengthens this hypothesis.

UV-Visible spectroscopy provides secondary evidence. The UV spectrum of the suspected dimer peak in an HPLC chromatogram can be compared to that of the lovastatin monomer. A nearly identical spectrum, with the characteristic absorption maximum around 238 nm, indicates that the core polyketide chromophore of the lovastatin molecule is present in the unknown compound. nih.gov This suggests the compound is structurally related to lovastatin, and when combined with the mass spectrometry data, strongly supports its identity as a dimer.

High-performance liquid chromatography is fundamental to the preliminary detection of the this compound. In reversed-phase HPLC methods commonly used for analyzing statins, the dimer is typically less polar than the lovastatin monomer and thus has a longer retention time. usp.orgingentaconnect.com Methodical analysis of HPLC chromatograms from lovastatin fermentation batches often reveals a consistent, small peak eluting after the main lovastatin peak. researchgate.net This peak's presence across multiple batches is an initial sign of a consistently formed, related substance.

The United States Pharmacopeia (USP) provides standardized HPLC methods for the analysis of lovastatin and its impurities, which includes the dimer. usp.org In these methods, the relative retention time (RRT) of the dimer with respect to lovastatin is a defined parameter, allowing for its tentative identification in routine quality control analysis even before isolation. For instance, a peak consistently appearing at a specific RRT known to correspond to the dimer serves as a reliable preliminary detection marker.

Table 3: Compound Names Mentioned

Compound Name
This compound
Lovastatin
Simvastatin (B1681759)

Synthetic and Semisynthetic Methodologies for Lovastatin Dimer

Strategies for Dimerization of Lovastatin (B1675250) Precursors or Analogs

The direct coupling of two lovastatin-derived monomers is a primary strategy for forming the dimeric structure. This approach leverages the inherent reactivity of the functional groups present in the lovastatin molecule and its open-ring acid form.

The known structure of the lovastatin dimer, officially designated as Lovastatin EP Impurity D, is an ester formed between the C4-hydroxyl of the lactone ring of one lovastatin unit and the terminal carboxylic acid of a second, hydrolyzed lovastatin unit (mevinolinic acid). lookchem.com This structure suggests that the most direct dimerization method is an intermolecular esterification . This reaction is understood to occur as an undesirable side reaction during the lactonization step of lovastatin synthesis, which is often performed at high temperatures to drive off water and favor the formation of the lactone ring from the hydroxy acid. google.com These conditions can also promote the competing intermolecular reaction where a molecule of mevinolinic acid acts as a nucleophile, attacking the activated carboxyl group of another, or where the hydroxyl on the lactone ring attacks the carboxyl of the acid, leading to the dimer. google.comgoogle.com A controlled synthesis via this route would involve reacting lovastatin with its open-ring hydroxy acid form under optimized esterification conditions.

[2+2] Cycloadditions: While the outline mentions [2+2] cycloadditions, there is no specific literature describing the use of this reaction to synthesize this compound. The lovastatin molecule contains carbon-carbon double bonds within its decalin ring system, which could theoretically participate in a photochemical or thermal [2+2] cycloaddition with another lovastatin molecule. wikipedia.org However, such a reaction would likely suffer from a lack of selectivity and yield a complex mixture of products with a four-membered ring linking the two monomers, a structure entirely different from the known ester-linked dimer. It is important to distinguish this hypothetical intermolecular reaction from the intramolecular [4+2] Diels-Alder cycloaddition that is a key step in the biosynthesis of the lovastatin decalin core itself. wikipedia.orgresearchgate.net

Oxidative Couplings: Phenolic oxidative coupling is a common strategy for dimerizing natural products, often using metal-based oxidants or enzymes like laccases and peroxidases. eurekalert.orgunits.it This approach typically involves the coupling of phenoxy radicals. sioc-journal.cn The standard lovastatin scaffold, however, lacks the phenolic hydroxyl groups necessary for this type of reaction. Therefore, a direct oxidative coupling of lovastatin is not a feasible strategy. This method could only be considered if applied to a precursor or analog of lovastatin that has been specifically synthesized to include a phenolic moiety.

The synthesis of the specific, known this compound structure is fraught with stereochemical and regiochemical challenges.

Regioselectivity : The lovastatin monomer and its hydroxy acid form contain multiple hydroxyl groups that could participate in esterification. A successful synthesis must ensure that the ester bond forms exclusively between the carboxylic acid of the open-chain unit and the C4-hydroxyl group of the lactone unit. lookchem.com To achieve this, a strategy involving protecting groups would be essential. The C5-hydroxyl on the open-chain monomer and the C8-hydroxyl on the decalin ring of both units would need to be protected to prevent them from reacting.

Stereoselectivity : Lovastatin possesses numerous stereocenters. Any synthetic strategy must aim to preserve the original stereochemistry of the two monomeric units. Harsh reaction conditions could lead to epimerization at sensitive positions. The known dimer impurity retains the stereochemistry of the parent compounds, indicating that the conditions under which it forms as a byproduct are not destructive to the chiral centers. lookchem.com

Chemical Dimerization Reactions (e.g., [2+2] cycloadditions, oxidative couplings)

Total Synthesis Approaches to this compound

A total synthesis of this compound has not been documented in the scientific literature, as research efforts have focused on the monomer due to its pharmacological activity. wikipedia.orgpnas.org However, a theoretical approach can be outlined.

A retrosynthetic analysis of the this compound would begin by disconnecting the most synthetically accessible bond.

Ester Disconnection : The most logical primary disconnection is the central ester linkage. This breaks the dimer down into two complex monomeric synthons:

Synthon A : A lovastatin molecule in its lactone form, with a reactive C4-hydroxyl group.

Synthon B : A lovastatin molecule in its open-chain hydroxy acid form (mevinolinic acid), possibly with the carboxylic acid activated for coupling.

Monomer Disconnection : Each of these two synthons would then be further disconnected following established retrosynthetic pathways for the lovastatin monomer. wikipedia.org This typically involves breaking down the decalin and lactone portions into simpler, achiral starting materials. Key strategies for the decalin core often involve an intramolecular Diels-Alder reaction to set the key stereochemistry. nih.govrsc.org

Retrosynthetic analysis of this compound, showing the primary disconnection at the ester bond into two lovastatin-derived monomers.A plausible retrosynthetic pathway for this compound. The primary disconnection breaks the ester bond, yielding two lovastatin-derived monomers which can be traced back to simpler precursors.

Following the retrosynthetic analysis, the key synthetic intermediates would be two highly functionalized and stereochemically defined lovastatin monomers. The forward synthesis would involve the independent total synthesis of these two monomers, with appropriate protecting groups installed to ensure regioselectivity in the subsequent coupling step.

The critical transformation sequence would be:

Synthesis of Monomer A : Total synthesis of a protected lovastatin lactone.

Synthesis of Monomer B : Total synthesis of a protected mevinolinic acid derivative.

Coupling Reaction : An esterification reaction (e.g., using DCC/DMAP or other modern coupling agents) to link Monomer A and Monomer B.

Deprotection : Removal of all protecting groups to yield the final this compound.

This approach would be exceptionally long and complex, making it an academic exercise rather than a practical route for obtaining the compound.

Retrosynthetic Analysis of Dimeric Lovastatin Scaffolds

Semisynthetic Routes to this compound and its Derivatives

Semisynthesis, starting from lovastatin produced by fermentation with fungi such as Aspergillus terreus, represents the most practical and feasible pathway for the deliberate production of this compound. mdpi.com

A plausible semisynthetic route would be:

Preparation of Mevinolinic Acid : A portion of the starting lovastatin is hydrolyzed to its active β-hydroxy acid form, mevinolinic acid, typically using a mild base. proteopedia.org

Selective Protection : To ensure regioselectivity, key functional groups on both starting materials (lovastatin lactone and mevinolinic acid) would be protected. For instance, the C8-hydroxyl group on the decalin ring of both molecules would require protection to prevent it from participating in the esterification.

Coupling : The protected mevinolinic acid and protected lovastatin would be coupled using standard esterification conditions.

Deprotection : The protecting groups would be removed to yield the this compound.

An analogous strategy has been reported in the synthesis of simvastatin (B1681759), where a silyl-protected diol lactone dimer is formed as a key intermediate, demonstrating the feasibility of coupling two statin-derived units. naturalspublishing.comekb.eg This approach avoids the complexity of total synthesis while providing control over the dimerization reaction that is absent when it forms as a byproduct.

Chemical Modification of Biosynthetically Derived Lovastatin

The chemical modification of lovastatin, a complex natural product derived from fermentation, is a critical step in the synthesis of related statin drugs, such as simvastatin. During these synthetic conversions, the formation of impurities, including lovastatin dimers, can occur. These dimeric impurities arise, for example, during the lactonization step in the synthesis of simvastatin from lovastatin. google.com

A key challenge in the purification of lovastatin or simvastatin is the removal of these structurally similar dimeric impurities. Research has led to methods that selectively target the dimers for removal without degrading the desired monomeric statin. One patented approach involves the treatment of the crude statin product with mild bases. This process selectively hydrolyzes the ester linkage of the dimers without causing significant opening of the lactone ring of the lovastatin or simvastatin monomer. google.com

The purification process involves dissolving the crude statin, containing the dimer impurity, in a solvent mixture and treating it with a mild base. This method has been shown to effectively reduce dimer levels to below 0.08%. google.com

ParameterConditions
Problem Formation of dimeric impurities during the synthesis of Simvastatin from Lovastatin. google.com
Solution Selective hydrolysis of dimers using mild bases. google.com
Solvent System Isobutyl acetate: ethanol (B145695) (3:1 ratio) or other solvents with 1-70 v/v% alcohol. google.com
Reagents Mild bases such as ammonium (B1175870) hydroxide, aliphatic amines (mono-, di-, or tri-), aromatic amines, or ammonia (B1221849) gas. google.com
Temperature Profile 1. Heating at 40-85°C for 1-6 hours. 2. Cooling to 20-30°C over 1-3 hours. 3. Further cooling to -5 to +10°C for 2-10 hours. 4. Final cooling at -5 to -20°C for 15-24 hours. google.com
Outcome This compound impurity reduced to below 0.08%. google.com
Yield 90-94%. google.com

Enzymatic Transformations for Dimer Formation or Derivatization

Enzymatic transformations are pivotal in both the natural biosynthesis of lovastatin and the semisynthetic production of its derivatives. While the direct enzymatic formation of a "this compound" is not a primary focus in the literature, enzymes are extensively used to derivatize the lovastatin molecule or its precursors, yielding potent analogs. These transformations are catalyzed by specific enzymes that offer high selectivity and efficiency under mild conditions.

Acyltransferases for Derivatization: A key enzyme in the derivatization of lovastatin precursors is the acyltransferase LovD, found in the lovastatin biosynthetic pathway. LovD catalyzes the transfer of an acyl group to the hydroxyl group of monacolin J (a precursor to lovastatin). nih.gov Research has demonstrated that LovD possesses broad substrate specificity, allowing it to accept various acyl donors. This property has been harnessed to produce important lovastatin analogs. nih.gov For instance, by providing an alternative acyl donor, α-dimethylbutyryl-N-acetylcysteamine (SNAC), LovD can convert monacolin J into simvastatin. nih.gov Directed evolution has been employed to engineer LovD variants with significantly higher activity than the wild-type enzyme. chemrxiv.org

Hydrolytic and Oxidative Enzymes: Other enzymatic modifications of the lovastatin structure involve hydrolysis and oxidation.

Hydrolysis: An enzyme derived from the fungus Clonostachys compactiuscula can perform a biotransformation of lovastatin acid into a triol acid via hydrolysis. google.com This triol acid serves as a valuable intermediate for the preparation of other semisynthetic HMG-CoA reductase inhibitors. google.com

Oxidation: Cytochrome P450 enzymes, specifically from the P450 3A family in rat and human liver microsomes, are responsible for the oxidative metabolism of lovastatin. nih.gov These monooxygenases catalyze reactions primarily at the 6'-position of the lovastatin molecule, yielding products such as 6'β-hydroxy-lovastatin and 6'-exomethylene-lovastatin. nih.gov

TransformationEnzymeSubstrateProductResearch Finding
Acylation LovD AcyltransferaseMonacolin J, α-dimethylbutyryl-SNACSimvastatinLovD has broad substrate specificity and can be used as a whole-cell biocatalyst for single-step synthesis of simvastatin. nih.gov
Acylation Evolved LovD VariantMonacolin J Acid (MJA)Acylated MJADirected evolution produced a LovD variant with 11-fold higher activity than the wild-type enzyme. chemrxiv.org
Hydrolysis Hydrolase from Clonostachys compactiusculaLovastatin AcidTriol AcidThe enzyme can achieve 80-90% conversion of lovastatin acid within 2 hours, creating a key intermediate for other statins. google.com
Oxidation Cytochrome P450 3ALovastatin6'β-hydroxy-lovastatin, 6'-exomethylene-lovastatinP450 3A enzymes are the primary catalysts for lovastatin oxidation in liver microsomes. nih.gov

Biosynthetic Pathways and Enzymology of Lovastatin Dimer Formation

Elucidation of Lovastatin (B1675250) Biosynthesis as a Foundation

The biosynthesis of lovastatin is a well-studied example of fungal polyketide synthesis, involving a multienzyme complex that assembles the molecule in a stepwise fashion. sci-hub.se The genes responsible are organized in a 64-kb cluster comprising 18 genes. sci-hub.se The process begins with the creation of the core polyketide structures by two distinct polyketide synthases. sci-hub.seacs.org

The backbone of lovastatin is constructed by two Type I polyketide synthases (PKSs): lovastatin nonaketide synthase (LovB) and lovastatin diketide synthase (LovF). pnas.orguniprot.org

LovB (Lovastatin Nonaketide Synthase): This large, multifunctional enzyme is responsible for synthesizing the main polyketide chain, a nonaketide that forms the decalin ring system and the polyol portion of lovastatin. sci-hub.se LovB catalyzes the condensation of one acetyl-CoA starter unit with eight malonyl-CoA extender units. uniprot.orguniprot.org It contains multiple catalytic domains, including a ketosynthase (KS), malonyl-CoA:acyl carrier protein transacylase (MAT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), and an acyl carrier protein (ACP). researchgate.net A notable feature is that its native enoyl reductase (ER) domain is inactive, necessitating the action of a separate, trans-acting enzyme. sci-hub.sewikipedia.org

LovF (Lovastatin Diketide Synthase): This second PKS synthesizes the α-S-methylbutyryl side chain. uniprot.orguniprot.org LovF catalyzes the condensation of one acetyl-CoA and one malonyl-CoA unit to produce the 2-methylbutyrate (B1264701) moiety. uniprot.org This side chain is later attached to the main nonaketide core to complete the lovastatin molecule. sci-hub.se

Due to the inactive enoyl reductase (ER) domain within LovB, a separate, trans-acting ER enzyme, LovC, is essential for the programmed reduction steps during the nonaketide synthesis. sci-hub.se

LovC (trans-Acting Enoyl Reductase): LovC is a 39.5-kDa protein that physically associates with LovB to form a megasynthase complex. pnas.orgnih.gov This interaction is crucial for the integrity of the catalytic chamber where synthesis occurs. uniprot.orguniprot.orgsjtu.edu.cn LovC specifically reduces the growing polyketide chain at the tetraketide, pentaketide, and heptaketide stages of elongation. pnas.orgnih.govresearchgate.net This precise and partial reduction is a key strategy used by the fungus to generate the specific chemical structure of the lovastatin precursor, dihydromonacolin L. pnas.org Cryo-electron microscopy has revealed that LovC binds to the MAT domain of the LovB dimer, completing two L-shaped catalytic chambers essential for the production of dihydromonacolin L. nih.govsjtu.edu.cnresearchgate.net Without a functional LovC, LovB produces unstable pyrone compounds instead of the correct lovastatin precursor. researchgate.net

Polyketide Synthase (PKS) Involvement (e.g., LovB, LovF)

Hypothesized Dimerization Mechanisms in Biosynthesis

While the biosynthesis of the lovastatin monomer is well-defined, the formation of a "lovastatin dimer" is not considered a standard part of the natural enzymatic pathway. Instead, evidence points toward it being an impurity that arises from chemical reactions. google.combiocompare.com

There is no significant scientific literature describing a specific enzyme within the lovastatin biosynthetic cluster—or elsewhere in Aspergillus terreus—that catalyzes the dimerization of two lovastatin molecules. The entire known enzymatic pathway is directed toward the synthesis and release of the monomeric form. Research into the functions of the lov gene cluster has focused on enzymes for polyketide synthesis (LovB, LovF), reduction (LovC), oxidation (LovA), esterification (LovD), and release (LovG), with no identified "dimerase" activity. uniprot.orguniprot.org

Lovastatin dimers are known to form as unwanted impurities, particularly during chemical synthesis or lactonization processes, such as in the conversion of lovastatin to simvastatin (B1681759). google.com These dimerization events are believed to be non-enzymatic chemical reactions.

The mechanism likely involves the reaction between two lovastatin molecules, especially under conditions that promote esterification. For example, during lactonization, where the open hydroxy acid form of lovastatin is converted to the closed lactone ring, a side reaction can occur where the hydroxyl group of one molecule reacts with the carboxyl group of another, forming a dimeric ester. This process is problematic in industrial manufacturing as the resulting dimer impurities can co-crystallize with the desired product, making them difficult to remove. google.com It is plausible that similar non-enzymatic reactions could occur in situ during fermentation or during the extraction and purification of lovastatin if conditions (e.g., pH, temperature, concentration) are favorable for such intermolecular reactions.

Enzymatic Catalysis of Dimerization Events

Genetic and Molecular Biology Research on this compound Biosynthesis

Consistent with the understanding that this compound is a chemical artifact rather than a natural product, there is an absence of genetic and molecular biology research focused on its biosynthesis. The extensive body of research on the lov gene cluster in A. terreus has been aimed at understanding and engineering the production of the lovastatin monomer. sci-hub.seacs.orgresearchgate.netwikipedia.org Studies involving the knockout or overexpression of genes like lovB, lovC, lovD, and lovF have provided deep insights into the synthesis of monomeric lovastatin and its precursors but have not indicated any genetic basis for dimer formation. acs.orgresearchgate.net The focus of genetic engineering efforts has been to increase the yield of lovastatin or to create novel statin analogs by modifying the existing enzymatic pathway, not to produce a dimer. acs.org

Identification of Gene Clusters Potentially Involved in Dimer Formation

No gene clusters have been identified in any organism that are responsible for or potentially involved in the biosynthesis of a this compound. The known lovastatin gene cluster in Aspergillus terreus and other fungi contains the genes necessary for the synthesis of the lovastatin monomer only acs.orgresearchgate.netamazonaws.com.

Gene Knockout and Overexpression Studies for Pathway Elucidation

There are no published gene knockout or overexpression studies aimed at elucidating a biosynthetic pathway for a this compound. Research in this area, including genetic manipulation, has focused on understanding and increasing the yield of monomeric lovastatin researchgate.net.

Molecular and Cellular Mechanisms of Action of Lovastatin Dimer Pre Clinical Research Focus

Investigation of Molecular Targets and Binding Interactions of Lovastatin (B1675250) Dimer

There is a lack of specific pre-clinical studies investigating the molecular targets and binding interactions of the lovastatin dimer. Research has centered on the monomeric form of lovastatin.

Enzyme Inhibition Studies (e.g., HMG-CoA Reductase, if applicable to dimer)

The primary molecular target of lovastatin (monomer) is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is the rate-limiting step in the mevalonate (B85504) pathway for cholesterol biosynthesis. wikipedia.orgpatsnap.compediatriconcall.com Lovastatin acts as a competitive inhibitor of this enzyme. wikipedia.orgproteopedia.org However, there are no available scientific studies that specifically evaluate the inhibitory activity of the this compound against HMG-CoA reductase or other enzymes. Its characterization as an impurity suggests it is an undesired byproduct rather than a compound developed for therapeutic action. google.comaseanip.org

Receptor Binding and Ligand-Protein Interaction Analysis (e.g., LOX-1 receptor dimerization)

While the lovastatin monomer has been studied for its effects on receptor interactions, there is no research available on the this compound's direct binding to receptors.

Notably, studies on the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) have shown that various statins, including the lovastatin monomer , can directly interact with the LOX-1 receptor. nih.govtandfonline.com This interaction is believed to stabilize the dimeric form of the LOX-1 receptor, filling a hydrophobic tunnel in its structure and thereby inhibiting the binding of oxidized LDL. nih.govtandfonline.com This action is an effect of the monomer on the receptor's dimerization process, and there is no evidence to suggest the this compound itself is the active agent in this interaction. nih.govtandfonline.comkarger.com Similarly, the lovastatin monomer has been found to inhibit the ligand-induced dimerization of the epidermal growth factor receptor (EGFR). nih.gov

Signaling Pathway Modulation by this compound in Research Models

There is no available data from pre-clinical research models on the modulation of signaling pathways specifically by the this compound. The extensive body of research on this topic pertains exclusively to the lovastatin monomer.

Mevalonate Pathway Interruption Studies

The interruption of the mevalonate pathway is the canonical mechanism of action for lovastatin (monomer). wikipedia.orgpatsnap.com By inhibiting HMG-CoA reductase, lovastatin depletes downstream products of the mevalonate pathway, which are crucial for cholesterol synthesis and the post-translational modification (prenylation) of various signaling proteins. There are no studies indicating that the this compound participates in or influences the mevalonate pathway.

MAPK/AKT/ERK Signaling Axis Effects

The Mitogen-Activated Protein Kinase (MAPK)/Protein Kinase B (AKT)/Extracellular signal-regulated kinase (ERK) signaling axis is a critical regulator of cell survival and proliferation, and it is a known target of the lovastatin monomer . nih.govmdpi.comresearchgate.net Inhibition of the mevalonate pathway by the monomer can lead to the downregulation of these pro-survival pathways. For instance, lovastatin has been shown to inhibit the activation of AKT downstream of EGFR and suppress the ERK pathway. nih.govresearchgate.net There are no corresponding studies that have examined the effect of the this compound on the MAPK/AKT/ERK signaling axis.

Other Related Biochemical Cascade Perturbations

Pre-clinical research has identified that this compound, a derivative of lovastatin, perturbs several biochemical cascades beyond its primary target in the mevalonate pathway. These perturbations contribute to its observed cellular effects. One key area of impact is the regulation of small GTP-binding proteins, such as those from the Ras and Rho families. The post-translational modification of these proteins by isoprenoid groups, a process known as prenylation, is crucial for their membrane localization and function. By inhibiting the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), lovastatin and its derivatives prevent the prenylation of proteins like Ras and Rho. archivesofmedicalscience.comdovepress.com This disruption can interfere with downstream signaling pathways that are critical for cell proliferation and survival. archivesofmedicalscience.comdovepress.com

For instance, lovastatin has been shown to dampen the dimerization of the epidermal growth factor receptor (EGFR) and subsequent Akt-dependent signaling in a manner that is reversible by the addition of GGPP. dovepress.comnih.gov This indicates that the effects are directly linked to the inhibition of the mevalonate pathway and the subsequent lack of protein geranylgeranylation. dovepress.comnih.gov The disruption of these signaling cascades can lead to a suppression of global protein synthesis in certain cancer cells. dovepress.comnih.gov

Furthermore, lovastatin has been found to influence inflammatory pathways. In vitro studies have demonstrated its ability to prevent oxidative DNA damage induced by stimulated phagocytes, suggesting a role in mitigating chronic inflammation-associated tumorigenesis. dovepress.comnih.gov Some research also points to the potential of lovastatin to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival. mednexus.org The inhibition of NF-κB activation by lovastatin has been linked to a decrease in the expression of pro-inflammatory cytokines. mednexus.org

Cellular Response Investigations in in vitro and ex vivo Models (Excluding Clinical Human Trials)

In vitro and ex vivo studies have consistently demonstrated the anti-proliferative effects of lovastatin, the parent compound of this compound, across a variety of cell types, particularly cancer cells. Lovastatin has been shown to inhibit the proliferation of human glomerular mesangial cells in a dose-dependent manner. mednexus.org Similarly, it exhibits anti-proliferative activity against various cancer cell lines, including those from lung, breast, and pancreatic cancers. archivesofmedicalscience.commdpi.com

The mechanism behind this growth inhibition is multi-faceted. In human non-small cell lung carcinoma (NSCLC) cells, lovastatin has been found to inhibit proliferation by targeting the minichromosome maintenance (MCM) 2 protein. archivesofmedicalscience.com In triple-negative breast cancer cells, lovastatin demonstrated dose-dependent anti-proliferative effects. Studies on malignant mesothelioma and human umbilical vein endothelial cells (HUVEC) also revealed a dose-dependent decrease in cell viability upon treatment with lovastatin. nih.gov

Interestingly, lovastatin can exhibit differential effects on normal versus cancer cells. In one study, lovastatin strongly arrested the proliferation of normal human mesothelial cells while having a less pronounced effect on cancer cells. plos.orgplos.org This differential sensitivity suggests a potential therapeutic window for its use. plos.orgplos.org The anti-proliferative effects of lovastatin are often linked to its ability to induce cell cycle arrest and apoptosis, which are discussed in the subsequent sections. archivesofmedicalscience.complos.org

Table 1: Effects of Lovastatin on Cell Proliferation in Various Cell Lines

Cell LineCell TypeObserved EffectReference
Human Glomerular Mesangial CellsNormalInhibition of proliferation mednexus.org
Non-Small Cell Lung Carcinoma (NSCLC)CancerInhibition of proliferation via MCM2 targeting archivesofmedicalscience.com
MDA-MB-231, MDA-MB-468Triple-Negative Breast CancerDose-dependent anti-proliferative activity
H28, HUVECMalignant Mesothelioma, EndothelialDose-dependent decrease in cell viability nih.gov
Normal Human Mesothelial CellsNormalStrong proliferation arrest plos.orgplos.org
ZL55MesotheliomaLess pronounced proliferation arrest compared to normal cells plos.org

A significant component of the anti-proliferative action of lovastatin and its derivatives is the induction of cell cycle arrest. Pre-clinical studies have shown that lovastatin can halt the progression of the cell cycle, primarily at the G1 phase. nih.gov This G1 arrest prevents cells from entering the S phase, during which DNA replication occurs. nih.gov

In human breast cancer cell lines MCF-7 and MDA-MB-231, lovastatin treatment led to an accumulation of approximately 85% of cells in the G1 phase. nih.gov This arrest was reversible, as the addition of mevalonate allowed the cells to synchronously re-enter the cell cycle. nih.gov The mechanism of this cell cycle arrest involves the modulation of key regulatory proteins. Lovastatin treatment has been associated with an increase in the expression of cell-cycle checkpoint inhibitors such as p21WAF and/or p27KIP, and a decrease in cyclin D1. nih.gov In prostate cancer cells, lovastatin, along with simvastatin (B1681759), affects the expression of D-type cyclins and pRb. dovepress.com

The impact on the cell cycle can differ between normal and cancerous cells. For example, in normal human mesothelial cells, lovastatin caused a significant reduction in the S-phase population (over 98%) and an increase in the G0/G1 population. plos.org In contrast, a substantial percentage of cancer cells remained in the S-phase after treatment. plos.org In human non-small cell lung cancer cells, the knockdown of MCM2, a target of lovastatin, was shown to inhibit the G1/S cell cycle transition. archivesofmedicalscience.comarchivesofmedicalscience.com

Table 2: Lovastatin's Impact on Cell Cycle Regulators and Progression

Cell Line(s)Key FindingsReference
MCF-7, MDA-MB-231 (Breast Cancer)Arrests ~85% of cells in G1 phase, reversible with mevalonate. nih.gov
Lung Cancer Cell LinesIncreases p21WAF and/or p27KIP; decreases cyclin D1. nih.gov
Prostate Cancer CellsAffects expression of D-type cyclins and pRb. dovepress.com
Normal Human Mesothelial Cells>98% reduction in S-phase cells, increase in G0/G1 cells. plos.org
Non-Small Cell Lung Cancer (NSCLC)Inhibition of G1/S transition through MCM2 targeting. archivesofmedicalscience.comarchivesofmedicalscience.com

Lovastatin and its derivatives are potent inducers of programmed cell death, a critical mechanism for eliminating damaged or unwanted cells. This includes both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death).

Apoptosis: Numerous studies have demonstrated that lovastatin induces apoptosis in a wide array of cancer cells, including those from lung, pancreatic, ovarian, and neuroblastoma origins. archivesofmedicalscience.commdpi.comresearchgate.net The induction of apoptosis is often mediated through the mitochondrial (intrinsic) pathway. researchgate.net This is characterized by the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. nih.govresearchgate.netnih.gov

In neuronal cells, lovastatin-induced apoptosis involves caspase-9 as the initiator and caspase-3 as the effector caspase. researchgate.net In lung cancer cells, lovastatin treatment leads to increased cytochrome c release and activation of caspase-3. nih.gov Furthermore, lovastatin can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It has been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. dovepress.com In some cancer cell lines, the induction of apoptosis by lovastatin is independent of the p53 tumor suppressor protein. researchgate.net

Autophagy: In addition to apoptosis, lovastatin can induce autophagy, a cellular process involving the degradation of cellular components through lysosomes. However, the role of autophagy in the context of lovastatin treatment can be complex, acting as either a pro-survival or pro-death mechanism depending on the cellular context.

In some cancer cells, lovastatin-induced autophagy contributes to cell death. plos.orgplos.org For instance, in a human lung adenocarcinoma cell line, lovastatin was reported to induce autophagy. archivesofmedicalscience.comarchivesofmedicalscience.com However, in other cell types, such as primary effusion lymphoma (PEL) cells, lovastatin has been shown to block the autophagic flux, which contributes to its cytotoxic effect. unich.it The induction of autophagy by statins can be mediated through the inhibition of the Rac1-mTOR pathway or by increasing the levels of Beclin1. mdpi.com

Table 3: Mechanisms of Lovastatin-Induced Programmed Cell Death

Cell Death TypeCell Line/ModelKey MechanismsReference
ApoptosisNeuroblastomaMitochondrial pathway, activation of caspase-9 and -3. researchgate.net
ApoptosisLung CancerIncreased cytochrome c release, caspase-3 activation, altered Bax/Bcl-2 ratio. dovepress.comnih.gov
ApoptosisPancreatic CancerIncreased mitochondrial oxidative stress. mdpi.com
ApoptosisOvarian Cancerp53-independent mechanism. researchgate.net
AutophagyLung AdenocarcinomaInduction of autophagy. archivesofmedicalscience.comarchivesofmedicalscience.com
Autophagy (Blocked Flux)Primary Effusion LymphomaInhibition of autophagic flux contributing to cytotoxicity. unich.it

Lovastatin can significantly impact the redox homeostasis of cells, often leading to an increase in oxidative stress, particularly in cancer cells. This is characterized by an elevated production of reactive oxygen species (ROS). nih.govnih.gov

In human colorectal cancer cells, lovastatin treatment was shown to induce an increase in intracellular ROS accumulation. nih.gov This increase in ROS can lead to oxidative DNA damage. nih.govnih.gov The source of this ROS production is often the mitochondria, as a consequence of impaired mitochondrial function. nih.govnih.gov

The effects of lovastatin on oxidative stress can be cell-type specific. In one study, lovastatin induced oxidative stress, as indicated by the expression of heme oxygenase-1 (HO-1), in cancer cells but not in normal human mesothelial cells. plos.orgplos.org This differential effect could contribute to the selective cytotoxicity of lovastatin towards cancer cells. plos.orgplos.org

Furthermore, lovastatin has been found to decrease the levels of glutathione, a major intracellular antioxidant, in all four lung cancer cell lines tested in one study. nih.gov This reduction in antioxidant capacity would further exacerbate the state of oxidative stress within the cells. nih.gov The modulation of redox homeostasis is a key component of lovastatin's anti-cancer activity, as the resulting oxidative stress can trigger downstream signaling pathways leading to apoptosis. nih.govnih.gov

Mitochondria are central to the cellular effects of lovastatin, with the compound impacting both mitochondrial function and energy production. A primary effect of lovastatin is the impairment of the mitochondrial respiratory chain, leading to a reduction in oxygen consumption and ATP synthesis. nih.govresearchgate.net

In human colorectal cancer cells, lovastatin was reported to significantly decrease the mitochondrial oxygen consumption rate (OCR). nih.gov This impairment of mitochondrial respiration can lead to a depolarization of the mitochondrial membrane potential, a key event in the initiation of apoptosis. researchgate.netnih.govnih.gov Furthermore, lovastatin can affect the integrity and abundance of mitochondrial DNA (mtDNA). nih.govnih.gov

The mechanism behind this mitochondrial dysfunction is linked to the inhibition of the mevalonate pathway. This pathway is responsible for the synthesis of Coenzyme Q10 (CoQ10), an essential component of the electron transport chain. aging-us.com Depletion of CoQ10 can disrupt electron flow, leading to mitochondrial dysfunction and increased ROS production. aging-us.com Some studies also suggest that statins can directly inhibit mitochondrial complex III. nih.gov

In pancreatic ductal adenocarcinoma (PDAC) cells, lovastatin was found to increase mitochondrial oxidative stress, which contributed to apoptosis. mdpi.com This was associated with a reduction in lipid rafts within the mitochondria. mdpi.com The disruption of mitochondrial energetics and the induction of mitochondrial-mediated apoptosis are critical aspects of the pre-clinical anti-cancer profile of lovastatin and its derivatives.

Effects on Protein Isoprenylation and Membrane Association

Lovastatin's mechanism of action extends beyond cholesterol synthesis to significantly impact the post-translational modification of proteins, specifically isoprenylation. plos.org By inhibiting HMG-CoA reductase, lovastatin depletes the cellular pools of essential isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). plos.orgplos.orgdovepress.com These molecules serve as lipid donors for the covalent attachment of farnesyl (a 15-carbon isoprenoid) or geranylgeranyl (a 20-carbon isoprenoid) groups to conserved cysteine residues at or near the C-terminus of substrate proteins. plos.org This lipid modification, known as isoprenylation or prenylation, is critical for the proper subcellular localization and biological function of a wide range of proteins, particularly small GTPases involved in signal transduction. plos.orgaai.org

Inhibition of the mevalonate pathway by lovastatin consequently blocks both farnesylation and geranylgeranylation. plos.orgnih.gov This prevents the maturation and membrane anchoring of key signaling proteins. aai.orgnih.gov For instance, research has shown that lovastatin treatment leads to decreased membrane localization of geranylgeranylated Rho family members such as RhoA, Cdc42, and Rac1. dovepress.comaai.org Similarly, the farnesylation of Ras proteins (e.g., H-Ras, K-Ras) is inhibited, preventing their association with the plasma membrane, a prerequisite for their activation and downstream signaling. aai.orgnih.govaai.orgarchivesofmedicalscience.com The disruption of isoprenylation has been demonstrated to block the proteolytic maturation of proteins like p21ras and prelamin A. nih.gov

This interference with membrane association is a key mechanism through which lovastatin exerts its pleiotropic effects, as the function of these signaling proteins is contingent on their correct positioning within the cell, typically at the inner leaflet of the plasma membrane or on the membranes of organelles. aai.orgnih.gov The effects of lovastatin on protein isoprenylation can be reversed by the addition of mevalonate, the product of the HMG-CoA reductase reaction, or by the specific isoprenoid pyrophosphates GGPP and FPP, confirming the direct link to the inhibition of the mevalonate pathway. plos.orgaai.org

Table 1: Effects of Lovastatin on Isoprenylation and Membrane Localization of Key Proteins (Pre-clinical Data)

Protein/Family Isoprenylation Type Effect of Lovastatin Treatment Consequence References
Ras (H-Ras, K-Ras, N-Ras) Farnesylation Inhibited Decreased membrane association; inhibition of activation. aai.orgnih.govaai.org
Rho family (RhoA, Cdc42, Rac1) Geranylgeranylation Inhibited Decreased membrane localization. dovepress.comaai.org
Rap1a Geranylgeranylation Inhibited Reduced membrane association. plos.orgplos.org
Prelamin A Farnesylation Inhibited Blocks proteolytic maturation. nih.gov
γ-secretase complex Geranylgeranylation Components affected Reduced association and transport into cholesterol-rich rafts. researchgate.net

In vivo Pre-clinical Animal Model Research (Mechanism-focused, not Efficacy or Safety)

Pharmacodynamic Markers in Animal Models (e.g., enzyme activity, pathway intermediates)

In vivo pre-clinical studies in animal models have utilized various pharmacodynamic markers to understand the mechanistic actions of lovastatin. A primary and direct marker is the measurement of cholesterol and triglyceride levels in serum, which are expected to decrease as a result of HMG-CoA reductase inhibition. nih.gov Studies in female rats demonstrated that the method of administration (gavage vs. diet) significantly affects pharmacokinetic and pharmacodynamic profiles, with dietary administration leading to a greater effect on serum cholesterol and triglycerides. nih.gov

Beyond lipid levels, the concentrations of lovastatin and its active β-hydroxyacid metabolite in plasma and target tissues like the liver serve as crucial pharmacodynamic markers of drug exposure and activity. nih.govfda.gov Animal studies have confirmed that orally administered lovastatin, an inactive lactone, is hydrolyzed in vivo to its active open-ring form. fda.govproteopedia.orgwikipedia.org

While statins effectively lower cholesterol in humans, this effect is not consistently observed in all animal models, such as mice. aacrjournals.org Despite this, the direct cellular mechanisms related to mevalonate pathway inhibition remain relevant. Therefore, other markers are often assessed. For example, interactions with other drugs can serve as an indirect marker of lovastatin's metabolic impact. In rat models, lovastatin was found to significantly inhibit the metabolism of the drug tofacitinib (B832) and increase the bioavailability of aliskiren, indicating an interaction at the level of metabolic enzymes like Cytochrome P450 3A4, for which lovastatin is a substrate. researchgate.netukm.my Furthermore, the expression levels or activity of downstream signaling proteins affected by isoprenylation, such as pERK1, can also be used as mechanistic pharmacodynamic markers in specific disease models.

Table 2: Pharmacodynamic Markers of Lovastatin in Pre-clinical Animal Models

Marker Animal Model Observation Mechanism Indicated References
Serum Cholesterol & Triglycerides Rat Decreased levels, particularly with dietary administration. Inhibition of HMG-CoA reductase and lipid synthesis. nih.gov
Plasma/Liver Drug Concentration Rat Measurable levels of lovastatin and its active β-hydroxyacid metabolite. In vivo bioactivation and tissue distribution. nih.govfda.gov
Pharmacokinetics of Other Drugs Rat Increased bioavailability of aliskiren; inhibited metabolism of tofacitinib. Inhibition of metabolic pathways (e.g., CYP3A4). researchgate.netukm.my
Downstream Signaling Proteins Rat Restoration of normal pERK1 and FosB levels in a Parkinson's model. Modulation of Ras/ERK signaling pathway.
Hepatic/Serum Cholesterol Mouse AGR2 knockout decreased cholesterol; AGR2 overexpression increased it and conferred lovastatin resistance. Regulation of cholesterol biogenesis via AKT/SREBP2 pathway. researchgate.net

Mechanistic Exploration of Observed Biological Phenomena in Animal Studies

Animal studies have been instrumental in exploring the biological phenomena resulting from lovastatin's mechanism of action. A central theme in this research is the confirmation that lovastatin's effects are directly attributable to the inhibition of mevalonate synthesis. nih.gov This is frequently demonstrated in animal models where the co-administration of mevalonate reverses the biological effects of lovastatin, confirming the on-target mechanism. aai.org

Mechanistic studies in vivo have linked lovastatin's action to the inhibition of protein isoprenylation. In a rat model of Parkinson's disease, lovastatin was found to reduce abnormal levels of phosphorylated ERK1 (pERK1) and FosB, key proteins in signaling pathways downstream of Ras, whose function is dependent on farnesylation. This highlights how lovastatin's interference with isoprenoid synthesis can modulate complex neurological signaling pathways in vivo.

Furthermore, research in mouse models of cancer has shown that lovastatin can enhance the antitumor effects of agents like cisplatin (B142131) and doxorubicin. dovepress.com The underlying mechanism is believed to involve the disruption of signaling pathways critical for tumor cell proliferation and survival, which rely on isoprenylated proteins like Ras and Rho. dovepress.com

Recent studies have also uncovered novel regulatory mechanisms in animal models. For example, in vivo experiments demonstrated that different statins, including lovastatin, can stabilize the dimer assembly of the LOX-1 receptor, a key receptor in atherosclerosis. nih.govnih.gov In another study using mouse models, the protein Anterior Gradient 2 (AGR2) was identified as a regulator of cholesterol biogenesis. Overexpression of AGR2 increased cholesterol levels and significantly blunted the lipid-lowering efficacy of lovastatin, revealing a potential mechanism for statin resistance involving the AKT/SREBP2 pathway. researchgate.net These studies exemplify how animal models are used not just to confirm known mechanisms but also to uncover more complex biological interactions and regulatory feedback loops.

Structure Activity Relationship Sar Studies of Lovastatin Dimer and Analogs Research Context

Design and Synthesis of Lovastatin (B1675250) Dimer Analogs

There is no evidence in the reviewed literature of the rational design or combinatorial synthesis of lovastatin dimer analogs for the purpose of investigating their therapeutic potential. Research in related fields often employs these strategies to optimize drug candidates. Rational design would involve computer modeling of the dimer's interaction with a biological target, guiding the synthesis of specific structural variations. Combinatorial chemistry would enable the rapid generation of a library of diverse dimer analogs for screening. However, such research programs for this compound have not been reported.

Rational Design Based on Putative Binding Interactions

Correlating Structural Features with Biological Activity in Research Assays

The correlation of structural features with biological activity is the cornerstone of any SAR study. For a dimeric compound, this would involve a detailed examination of how different components of the molecule affect its function.

Stereochemical Influences on Target Interaction

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the biological activity of drugs. For lovastatin itself, specific stereoisomers are essential for its inhibitory effect on HMG-CoA reductase. pnas.orgresearchgate.net It is conceivable that the stereochemistry of the individual lovastatin units and their relative orientation within a dimer would profoundly impact its biological activity. Research on other complex natural products has demonstrated that specific stereochemical configurations are vital for target binding. researchgate.net Yet, investigations into the stereochemical requirements for this compound activity are absent from the literature.

Elucidating Dimer-Specific SAR vs. Monomeric Lovastatin

A key objective of studying a dimeric version of a known drug is to understand if dimerization offers any advantages or different activity profiles compared to the monomer. This could include increased affinity for the target, altered selectivity, or novel biological effects. A comparative study of this compound and monomer would be necessary to elucidate any dimer-specific SAR. While some research compares the biological effects of different monomeric statins, a direct comparison of the SAR of lovastatin with its dimer is not available. mdpi.comunisi.it

Analytical and Spectroscopic Research Methodologies for Lovastatin Dimer

Advanced Chromatographic Techniques for Dimer Separation and Purification

Chromatography is fundamental to separating Lovastatin (B1675250) Dimer from the Lovastatin monomer and other related substances. Given their structural similarity, high-resolution chromatographic methods are required to achieve adequate separation.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the detection and quantification of Lovastatin Dimer. asianpubs.org Reversed-phase HPLC (RP-HPLC) methods are commonly employed, utilizing specialized columns to resolve the dimer from the main component and other impurities. asianpubs.orgjocpr.com

Columns such as C18 and Octadecylsilyl (ODS) are frequently used due to their hydrophobic stationary phases, which effectively separate the relatively non-polar statin compounds. asianpubs.orgresearchgate.net Gradient elution is typically necessary to achieve separation for a range of impurities with different polarities, including the dimer. asianpubs.org The mobile phase often consists of an aqueous component, such as a phosphate (B84403) buffer or water with phosphoric acid to control pH, and an organic modifier, most commonly acetonitrile. asianpubs.orgjocpr.comnih.gov Detection is typically performed using a photodiode array (PDA) or UV detector at a wavelength of 238 nm, where the statin chromophore exhibits strong absorbance. asianpubs.orgresearchgate.netusp.org In a representative method for the related Simvastatin (B1681759), the dimer impurity had a significantly longer retention time (59.66 min) compared to the monomer (25.93 min), indicating its distinct chromatographic behavior. asianpubs.org

ParameterDescriptionReference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) asianpubs.orgjocpr.com
Column Type Intersil ODS, ZORBAX SB C18, CORTECS C18 (L1) asianpubs.orgjocpr.comusp.org
Mobile Phase Gradient mixture of aqueous buffer (e.g., 0.1% orthophosphoric acid) and acetonitrile asianpubs.orgresearchgate.net
Flow Rate Typically 1.0 - 1.5 mL/min asianpubs.orgthaiscience.info
Detection Wavelength 238 nm asianpubs.orgusp.org
Column Temperature 25-27 °C asianpubs.orgusp.org

For the unequivocal structural characterization of this compound, it must first be isolated in a pure form. Preparative HPLC is the method of choice for this purpose. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher sample loads to isolate milligram-to-gram quantities of a specific compound. nih.govgoogle.com

The process involves injecting an impurity-enriched sample of Lovastatin onto a preparative reversed-phase column. researchgate.netnih.gov Fractions of the eluent are collected over time, and those containing the purified dimer are identified using analytical HPLC. nih.gov These pure fractions are then combined and concentrated, often under high vacuum, to remove the solvent. nih.gov The remaining aqueous portion can be lyophilized to yield the isolated impurity as a solid powder, which is then ready for detailed spectroscopic analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) with Specialized Columns

Mass Spectrometry-Based Characterization of this compound

Mass spectrometry (MS) is an indispensable tool for confirming the identity and elucidating the structure of impurities like this compound. It provides precise mass information and valuable data on molecular fragmentation.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the this compound. ingentaconnect.com By comparing the fragmentation of the dimer with that of the well-characterized Lovastatin monomer, the nature of the linkage between the two monomeric units can be inferred. The fragmentation of the lovastatin monomer typically involves the elimination of the ester side-chain, followed by dehydration and dissociation of the lactone moiety. researchgate.netnih.gov

In an MS/MS experiment, the protonated molecule of the dimer would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would be analyzed. It is expected that the dimer would produce fragment ions corresponding to the monomer mass, as well as unique fragments resulting from the cleavage of the bond linking the two units. The main fragmentation pathways for lovastatin and the structurally similar simvastatin involve the loss of the side-chain and subsequent dehydration and ring-opening of the lactone. researchgate.netnih.gov Analysis of the dimer's fragmentation can help differentiate between potential isomeric structures by revealing which parts of the monomer are involved in the linkage.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography and performed on instruments like a Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements. mdpi.comgrupobiomaster.com This accuracy allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of the this compound. mdpi.com For this compound, the expected molecular formula is C₄₈H₇₂O₁₀. axios-research.com HRMS can measure the mass of the molecular ion with sufficient precision (typically to within a few parts per million) to confirm this specific combination of carbon, hydrogen, and oxygen atoms, distinguishing it from other potential impurities with the same nominal mass. grupobiomaster.com

CompoundMolecular FormulaMolecular Weight (g/mol)Reference
LovastatinC₂₄H₃₆O₅404.54 mdpi.com
This compoundC₄₈H₇₂O₁₀809.09 axios-research.com

Fragmentation Pathways and Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including complex structures like the this compound. wdh.ac.idconicet.gov.ar Once the dimer has been isolated in sufficient quantity and purity via preparative chromatography, a suite of NMR experiments can be performed.

Analysis of the ¹H and ¹³C NMR spectra is the first step. rroij.com The spectrum of the dimer would be compared directly to the well-documented spectrum of the Lovastatin monomer. thaiscience.infowdh.ac.idnih.gov The presence of two sets of signals resembling the monomer, or a single set with double the integration, would confirm the dimeric nature. Crucially, the chemical shifts of protons and carbons at or near the linkage point would be significantly different from those in the monomer, providing direct evidence of the connection site. rroij.com

Advanced two-dimensional (2D-NMR) experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to piece together the full structure. These experiments reveal proton-proton and proton-carbon correlations, allowing chemists to definitively establish the covalent structure of the dimer and its stereochemistry. conicet.gov.ar

Lovastatin Monomer ProtonTypical ¹H NMR Chemical Shift (ppm)Reference
H-45.97 - 6.05 thaiscience.infonih.gov
H-65.78 - 5.90 thaiscience.infonih.gov
H-55.50 - 5.61 thaiscience.infonih.gov
Olefinic H5.32 - 5.37 nih.gov
H-8a4.46 thaiscience.info

1D and 2D NMR Techniques for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a compound like the this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to establish its covalent framework and relative stereochemistry. conicet.gov.ar The process typically involves dissolving the purified dimer in a suitable deuterated solvent and acquiring a series of spectra.

Detailed Research Findings: The fundamental 1D experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of different types of protons and their splitting patterns (multiplicity), which hints at adjacent protons. The ¹³C NMR spectrum indicates the number of non-equivalent carbons in the structure.

To assemble the complete molecular structure, 2D NMR experiments are crucial. conicet.gov.arnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing out the proton networks within each monomer unit of the dimer. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C assignments. conicet.gov.ar

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is arguably the most critical experiment for identifying a dimeric structure, as it can reveal correlations between the two monomer units, pinpointing the exact location of the linkage. conicet.gov.ar

Nuclear Overhauser Effect Spectroscopy (NOESY): While primarily used for conformational analysis (see 7.3.2), NOESY can also help confirm connectivity by showing through-space proximity of atoms that are close in the covalent structure. nih.gov

Table 1: Application of NMR Techniques for this compound Structural Elucidation

NMR Experiment Type Information Provided Application to this compound
¹H NMR 1D Chemical shift, integration, and multiplicity of protons. Identifies the types and relative numbers of protons; changes in shifts near the linkage site compared to the monomer.
¹³C NMR 1D Chemical shift of carbon atoms. Determines the number of unique carbons; confirms the presence of a dimeric structure if the number of signals is approximately double that of the monomer (for an asymmetrical dimer).
COSY 2D Shows ¹H-¹H spin-spin coupling. Maps out the proton-proton connectivity within each lovastatin unit, confirming the intactness of the polyketide and ester side chains.
HSQC 2D Correlates protons to their directly attached carbons. Assigns each proton to its corresponding carbon atom, building the C-H framework.

| HMBC | 2D | Shows long-range ¹H-¹³C coupling (2-3 bonds). | Crucial for identifying the covalent bond linking the two monomer units by observing correlations between a proton on one unit and a carbon on the other. |

Conformation Analysis and Dynamics Studies in Solution

While NMR can define the static, bonded structure, it is also powerful for investigating the three-dimensional shape (conformation) and flexibility (dynamics) of a molecule in solution. This is particularly relevant for a molecule like the this compound, where the orientation of the two monomer units relative to each other can significantly impact its properties.

Detailed Research Findings: The primary technique for determining solution conformation is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) . nih.gov This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. For the this compound, NOESY cross-peaks between protons on different monomer units provide direct evidence of their spatial proximity, allowing for the construction of a 3D model of the dimer's preferred conformation in solution. researchgate.net

Molecular dynamics in solution can be probed by measuring NMR relaxation times (T1 and T2). These parameters are sensitive to the rotational motion of the molecule and internal flexibility. By analyzing relaxation data, one can identify regions of the molecule that are relatively rigid versus those that are more flexible, such as the side chains.

Computational methods, particularly molecular dynamics (MD) simulations , are often used to complement experimental NMR data. nih.gov An initial structural model derived from NOESY data can be refined using MD simulations, which model the molecule's movement over time in a simulated solvent environment. This approach provides a more dynamic picture of the conformational landscape, revealing the range of shapes the molecule can adopt and the energetic barriers between them. nih.gov Studies on related statins have shown that such simulations can effectively predict how these molecules interact with and stabilize dimeric protein structures. nih.gov

X-ray Crystallography of this compound or its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule at atomic resolution. creative-biostructure.com This technique requires the molecule of interest to be grown into a well-ordered, single crystal. While no crystal structure for the specific chemical impurity "this compound" has been deposited in public databases, extensive crystallographic and cryo-electron microscopy (cryo-EM) research has been conducted on the dimeric enzyme complexes responsible for lovastatin's biosynthesis. sjtu.edu.cnresearchgate.net These structures are critical for understanding how the lovastatin backbone is assembled.

Crystallization Strategies for Dimeric Polyketides

Dimeric polyketide synthases (PKSs) are large, multi-domain, and often flexible proteins, which makes them notoriously difficult to crystallize. nih.gov The biosynthesis of lovastatin's polyketide backbone is performed by the lovastatin nonaketide synthase (LovB), a large dimeric enzyme. sjtu.edu.cnresearchgate.net

Detailed Research Findings: Obtaining crystals of such large complexes suitable for X-ray diffraction is a major bottleneck. Strategies often involve:

Construct Engineering: Producing truncated but functionally relevant domains or complexes to reduce heterogeneity and flexibility.

High-Throughput Screening: Systematically testing thousands of different conditions (e.g., pH, temperature, precipitating agents) to find a condition that yields crystals.

Orthogonal Techniques: When high-quality crystals cannot be grown, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary alternative. sjtu.edu.cnresearchgate.net This was the technique used to solve the structure of the LovB synthase in complex with its partner enzyme, LovC. sjtu.edu.cn Cryo-EM does not require crystallization, instead analyzing thousands of images of flash-frozen protein particles to reconstruct a high-resolution 3D model. The structure of the dimeric LovB was solved to a resolution of 2.91 Å using this method. sjtu.edu.cnresearchgate.net

Structural Analysis of Dimer Interfaces and Packing

The cryo-EM structure of the LovB enzyme provided unprecedented insight into the architecture of a dimeric polyketide synthase. sjtu.edu.cnresearchgate.net The analysis of the interface where the two monomer units interact is crucial for understanding the enzyme's function and stability.

Detailed Research Findings: The LovB enzyme forms an X-shaped, face-to-face dimer. sjtu.edu.cn The two monomers make extensive contact, burying a large surface area of approximately 6,197 Ų. This extensive interface is what holds the dimer together and is essential for creating the two functional catalytic chambers where the polyketide chain is built. sjtu.edu.cnresearchgate.net

The interface is not formed by a single region but is a composite of interactions between several domains from each monomer. The primary contributors to this interface are the ketosynthase (KS), the pseudo-enolreductase (ψER), and the dehydratase (DH) domains. sjtu.edu.cnresearchgate.net The interactions are predominantly hydrophobic, which is typical for stable protein-protein interfaces. embopress.org This structural arrangement, where catalytic domains from one monomer cooperate with domains from the other, highlights the functional necessity of dimerization for polyketide synthesis. sjtu.edu.cn

Data sourced from the cryo-EM structure of the LovB complex. sjtu.edu.cnresearchgate.net

Advanced Research Applications of Lovastatin Dimer

Applications in Biochemical Assay Development and Optimization

The precision and reliability of biochemical assays are fundamental to drug discovery and biomedical research. numberanalytics.com Lovastatin (B1675250) dimer plays a key role in ensuring the quality of analytical methods developed for its parent compound.

The most prominent and well-documented application of lovastatin dimer is its use as a chemical reference standard. biocompare.com It is officially recognized as Lovastatin EP Impurity D and is included in reference materials provided by pharmacopeias, such as the United States Pharmacopeia (USP). allmpus.comusp.orgsigmaaldrich.com A USP Lovastatin Impurity Identification Mixture RS, for instance, contains a specified amount (e.g., 0.3%) of this compound alongside lovastatin and other related substances. usp.org

In this capacity, this compound is crucial for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), used for the quality control of bulk lovastatin. usp.org These methods are essential for accurately identifying and quantifying impurities in enzymatic assays and other biochemical tests, ensuring that the results obtained are for the active compound and not confounded by the presence of related substances. usp.org

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds against a biological target. bmglabtech.com While HTS assays were used to identify lovastatin as an inhibitor for novel targets, the specific role of this compound in the development of these assays is linked to its function as a reference standard. frontiersin.org During an HTS campaign involving lovastatin, the dimer can be used as a negative control or an analytical marker to ensure the identity and purity of the lovastatin samples being screened, thereby preventing false positives or negatives arising from impure samples.

Reference Standard for Enzymatic Assays

Contribution to Understanding Natural Product Chemical Diversity

Natural products are a rich source of chemical diversity and have historically been a foundation for drug discovery. nih.govresearchgate.net Lovastatin is a complex secondary metabolite produced by fungi, most notably Aspergillus terreus. wikipedia.orgjbiochemtech.com The biosynthesis of lovastatin is a complex process involving multiple enzymes, including the lovastatin nonaketide synthase (LovB), which itself functions as a dimer. victoria.ac.nzsjtu.edu.cn

The existence of this compound as a naturally occurring impurity is a facet of the chemical diversity inherent in the fermentation process. biocompare.comchemicalbook.com The formation of such related substances is common in the biosynthesis of complex natural products. Studying and characterizing these impurities, including the dimer, is essential for a complete understanding of the biosynthetic pathway and the chemical profile of the fermentation broth. This knowledge is critical for optimizing production processes to maximize the yield of the desired active compound while minimizing impurities, and for establishing comprehensive quality control standards for the final drug product. usp.org

Computational and Theoretical Studies of Lovastatin and Its Interactions with Dimeric Systems

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For lovastatin (B1675250), theoretical studies have largely centered on the properties of the monomer and its interaction with biological systems, particularly with proteins that exist in a dimeric state. Direct computational research on a stable, self-associated "lovastatin dimer" is not prominent in scientific literature; in fact, some studies note a lack of evidence for species like carboxylic acid dimers in experimental spectra. mdpi.comresearchgate.net Instead, the term "dimer" in the context of lovastatin computation almost invariably refers to a dimeric protein target to which the lovastatin monomer binds.

Future Directions and Emerging Research Avenues for Lovastatin Dimer

Exploration of Undiscovered Lovastatin (B1675250) Dimer Isomers and Analogs

The currently identified lovastatin dimer is likely just one of several possible structures. allmpus.com The inherent structural complexity of lovastatin, which includes multiple stereocenters, suggests that a variety of dimeric isomers could exist. For instance, isomers such as epi-lovastatin are known impurities, and it is conceivable that dimers of these isomers (e.g., epi-lovastatin dimer) could also be formed. allmpus.com

Furthermore, the concept extends to analogs of lovastatin. Simvastatin (B1681759), a semi-synthetic derivative of lovastatin, is known to have an analogous dimeric form. epa.govgoogle.com This opens a promising avenue for research: the systematic investigation and characterization of a family of statin dimers. Future research should focus on:

Developing synthetic or biosynthetic methods to generate different linkage isomers of the this compound.

Searching for and isolating novel dimeric analogs from natural sources or as byproducts of fermentation processes for other statins.

Utilizing advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR, to elucidate the precise structures of these new molecules. researchgate.net

The exploration of these novel isomers and analogs could yield compounds with unique physicochemical properties and potentially enhanced or entirely new biological activities.

Deeper Mechanistic Insights into Dimer-Specific Biological Activities

To date, the biological activity of lovastatin is primarily attributed to its monomeric form, which acts as a potent inhibitor of HMG-CoA reductase. wikipedia.orgnih.gov The biological role of the this compound remains largely unexplored. Its bivalent structure—presenting two lovastatin pharmacophores—could enable it to interact with biological targets in ways the monomer cannot.

A key research direction is to investigate whether the dimer possesses unique biological activities independent of or synergistic with HMG-CoA reductase inhibition. Potential areas of inquiry include:

Modulation of Dimeric Receptors: Many cellular receptors and enzymes function as dimers. Research has shown that statins can influence the dimerization of the LOX-1 receptor, a key player in atherosclerosis, thereby stabilizing it. nih.gov It is plausible that the this compound, with its two ligand heads, could be a more potent or specific modulator of such receptor dimerization processes.

Interaction with Fibrinolysis Pathways: Statins have been observed to affect plasma levels of D-dimer, a marker of fibrinolysis. eur.nlnih.govnih.gov Future studies could explore if the this compound has a more pronounced effect on the proteins involved in coagulation and fibrinolysis, potentially offering new therapeutic strategies for thrombotic disorders.

Probing Protein-Protein Interactions: The dimer's structure is ideal for acting as a molecular scaffold that could bridge two proteins or two domains within a single protein, potentially stabilizing or disrupting protein-protein interactions (PPIs) that are undruggable by smaller molecules.

Systematic screening of the this compound against various cellular targets and pathways is essential to uncover these potentially unique mechanisms of action.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully grasp the biological impact of the this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies can provide a holistic view of the cellular response to this compound, distinguishing its effects from those of the monomer. embopress.orgmdpi.com This approach allows for the generation of unbiased, data-driven hypotheses about the dimer's function.

Future research should leverage multi-omics workflows, including:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells treated with the dimer versus the monomer to identify unique gene regulatory networks affected by the dimeric structure.

Proteomics: Quantifying global changes in protein levels and post-translational modifications to reveal dimer-specific signaling pathways and cellular responses.

Metabolomics: Profiling the small-molecule metabolites in a biological system to understand how the dimer perturbs cellular metabolism differently from lovastatin. embopress.org

Microbiomics: Investigating the impact of the this compound on the composition and function of microbial communities, such as the human gut microbiome, where drug-microbe interactions can have significant physiological consequences.

By integrating these datasets, researchers can construct comprehensive models of the this compound's mechanism of action and identify novel biomarkers and therapeutic targets. mdpi.com

Advancements in Engineered Biosynthesis for Dimer Production

A significant hurdle in studying the this compound is its limited availability as a minor impurity. biocompare.com Overcoming this challenge requires the development of efficient and scalable production methods. The field of synthetic biology offers powerful tools for the engineered biosynthesis of complex natural products. acs.org

The biosynthetic pathway of lovastatin is well-characterized, involving a suite of enzymes including the lovastatin nonaketide synthase (LovB), which itself functions as a dimer, a trans-acting enoyl reductase (LovC), and a transesterase (LovD). epa.govnih.govresearchgate.netrcsb.org Future research could focus on engineering this enzymatic machinery to favor the production of the this compound. Potential strategies include:

Enzyme Evolution: Using directed evolution to modify key enzymes in the pathway, such as the thioesterase LovG (which releases the polyketide intermediate) or the acyltransferase LovD, to catalyze the dimerization of lovastatin precursors. researchgate.net

Structural-Based Engineering: Leveraging the high-resolution cryo-EM structures of the LovB-LovC complex to rationally re-engineer the catalytic domains to produce dimeric products. rcsb.org

Heterologous Expression: Combining biosynthetic genes from different organisms in a robust host like Saccharomyces cerevisiae to create novel pathways designed for dimer synthesis. acs.org

Success in this area would not only provide a reliable source of the this compound for research but also enable the production of novel dimeric analogs.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Lovastatin Dimer in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for stability testing and quantification. HPLC effectively separates this compound from its monomer and degradation products under optimized conditions, such as using a C18 column and mobile phases adjusted for polarity . LC-MS/MS provides higher sensitivity for pharmacokinetic studies, with validation parameters including linearity (r > 0.99), precision (intra-day ≤11.38%, inter-day ≤8.62%), and minimal matrix effects (2.74%) .

Q. Why does this compound form during synthesis or purification processes?

Dimerization occurs primarily through intermolecular esterification reactions during lactonization. The equilibrium between Lovastatin’s open hydroxy acid form and its cyclic lactone is influenced by solvent conditions (e.g., polarity), temperature, and pH. For example, polar solvents favor the hydroxy acid form, increasing dimerization risk .

Q. How does this compound differ pharmacokinetically from Lovastatin monomer?

The dimer exhibits slower metabolism due to steric hindrance and altered solubility, potentially prolonging systemic exposure. However, its binding affinity to HMG-CoA reductase is reduced compared to the monomer’s active hydroxy acid form, which is generated via lactone hydrolysis . Comparative studies should measure parameters like bioavailability (Cmax, AUC) and half-life (t½) using validated bioanalytical assays .

Advanced Research Questions

Q. How can synthesis protocols be optimized to minimize this compound formation?

Response surface methodology (RSM) is effective for optimizing fermentation or synthetic conditions. For example, a Box-Behnken design identified malt extract, dextrose, MnSO4, and MgSO4 as critical factors influencing Lovastatin yield. By adjusting these parameters within defined ranges (e.g., malt extract: 10–30 g/L), dimer formation can be suppressed while maximizing monomer production .

Q. What experimental designs are appropriate for comparing the bioactivity of Lovastatin and its dimer?

Use parallel in vitro assays with matched vehicle controls to account for solvent effects (e.g., DMSO concentration variations). For cytotoxicity studies, generate dose-response curves (IC50) and apply Student’s t-test for direct comparisons (p < 0.05). In chemoresistance models, stable cell lines overexpressing RhoA (a Lovastatin target) can elucidate dimer-specific resistance mechanisms, as shown by IC50 increases from 7.66 μg/mL (monomer) to 71.88 μg/mL (dimer) .

Q. How can structural modifications of this compound enhance its therapeutic efficacy?

Conduct molecular docking simulations to evaluate steric hindrance at the HMG-CoA reductase binding site. Compare binding energies (ΔG) of the dimer and monomer using software like AutoDock Vina. Experimental validation via enzyme inhibition assays (e.g., IC50 determination) can correlate computational predictions with bioactivity .

Q. What statistical frameworks ensure rigor in comparative studies of Lovastatin derivatives?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For multi-arm studies, use ANOVA followed by post hoc tests (e.g., Tukey’s HSD) to compare treatments. Counterbalance vehicle controls to mitigate batch effects, as recommended in preclinical guidelines .

Methodological Guidance

Q. How should researchers address batch-to-batch variability in this compound studies?

Implement quality control (QC) protocols such as peptide content analysis, salt content quantification, and solubility profiling. For cell-based assays, request TFA removal (<1%) to minimize cytotoxicity artifacts. Replicate experiments across ≥3 independent batches and report variability metrics (e.g., %RSD) .

Q. What are best practices for stability testing of this compound in biological matrices?

Store samples at -80°C to prevent inter-conversion between lactone and hydroxy acid forms. Use stability-indicating HPLC methods with accelerated degradation studies (e.g., hydrolysis at pH 1.2–7.4) to identify degradation products. Validate freeze-thaw cycles and short-term room-temperature stability .

Data Presentation Standards

Q. How should researchers visualize structural and bioactivity data for this compound in manuscripts?

Follow journal-specific guidelines for figures. For structural data, include 2–3 key chemical structures in tables, avoiding compound numbering (e.g., "Dimer A"). Use color-coded heatmaps for cytotoxicity data (IC50 comparisons) and 3D molecular models for docking results. Ensure figures are self-contained with axis labels and statistical annotations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.